molecular formula C9H5ClIN B1366487 4-Chloro-7-iodoquinoline CAS No. 22200-50-6

4-Chloro-7-iodoquinoline

Cat. No.: B1366487
CAS No.: 22200-50-6
M. Wt: 289.5 g/mol
InChI Key: JKZGHMPCBJVWEL-UHFFFAOYSA-N
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Description

4-Chloro-7-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, characterized by the presence of chlorine and iodine atoms at the 4th and 7th positions, respectively.

Biochemical Analysis

Biochemical Properties

4-Chloro-7-iodoquinoline plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition of their activity. This compound’s ability to form stable complexes with biomolecules is crucial for its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to disrupt the normal functioning of microbial cells, leading to cell death. This disruption is often due to the compound’s ability to inhibit key enzymes and proteins essential for cellular processes . Additionally, it can affect gene expression by binding to DNA or RNA, thereby altering the transcription and translation processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell death . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause persistent changes in cellular metabolism and function, which can be studied in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant antimicrobial activity. At higher doses, toxic or adverse effects can be observed. For example, high doses of this compound have been associated with liver and kidney toxicity in animal models . Threshold effects are also observed, where a certain dosage is required to achieve the desired antimicrobial effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall efficacy and toxicity of this compound. Additionally, the compound can affect metabolic flux and metabolite levels, thereby altering cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Its localization to other organelles, such as mitochondria, can also affect cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where 4,7-dichloroquinoline reacts with potassium iodide in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide, potassium iodide, and various catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

4-Chloro-7-iodoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the synthesis of dyes, pigments, and other materials

Comparison with Similar Compounds

Uniqueness: 4-Chloro-7-iodoquinoline’s unique combination of chlorine and iodine atoms at specific positions enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and bioactive molecules .

Properties

IUPAC Name

4-chloro-7-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZGHMPCBJVWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442228
Record name 4-chloro-7-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22200-50-6
Record name 4-chloro-7-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the significance of conformational analysis for a compound like ethyl 4-chloro-7-iodoquinoline-3-carboxylate?

A2: Conformational analysis is crucial for understanding the three-dimensional shape and flexibility of a molecule. This is particularly relevant for molecules with potential biological activity, as their interactions with biological targets like enzymes or receptors are highly dependent on their spatial arrangement. By determining the preferred conformations of ethyl this compound-3-carboxylate, researchers can gain insights into its potential interactions with biological systems. []

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